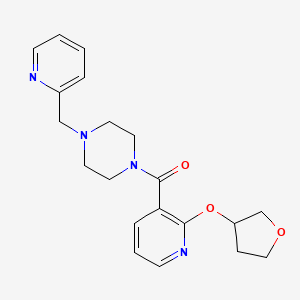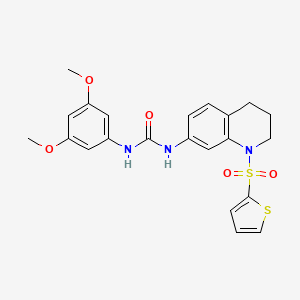![molecular formula C7H5BrN2O B2601345 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine CAS No. 1368328-65-7](/img/structure/B2601345.png)
6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a bromine atom and a methyl group in its structure makes it a valuable intermediate for various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine typically involves the reaction of oxazolo[5,4-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature . This one-step synthesis method is efficient, yielding up to 92% of the desired product. The reaction conditions are mild, and the process is straightforward, making it suitable for industrial-scale production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The use of N-bromo-succinimide (NBS) in DMF solvent ensures high yield and purity of the product. The process is designed to be safe, cost-effective, and scalable, making it feasible for large-scale manufacturing .
化学反応の分析
Types of Reactions
6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
N-Bromo-succinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki and Heck.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in medicinal chemistry and other applications .
科学的研究の応用
6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as an intermediate for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: It is employed in the development of new materials and chemicals for industrial use.
作用機序
The mechanism of action of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Bromo-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features.
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: A closely related compound with a different substitution pattern.
Uniqueness
6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
特性
IUPAC Name |
6-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAXXVRALYFYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2601263.png)
![N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2601269.png)
![Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2601270.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2601271.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2601272.png)
![2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2601274.png)


![N-[(2-chlorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2601279.png)
![4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide](/img/structure/B2601281.png)
![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)

![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)
